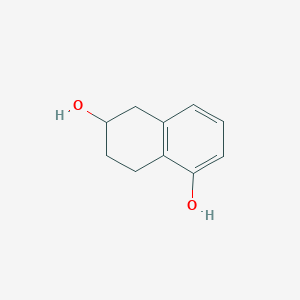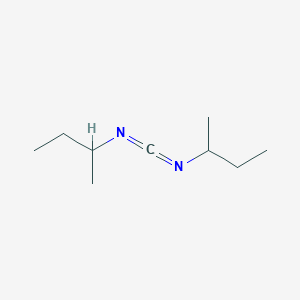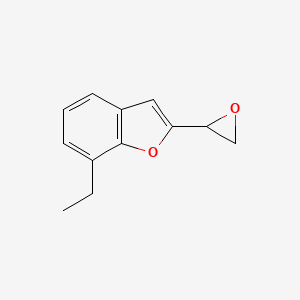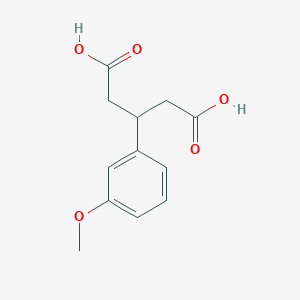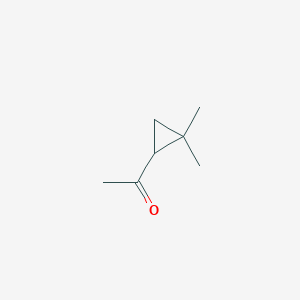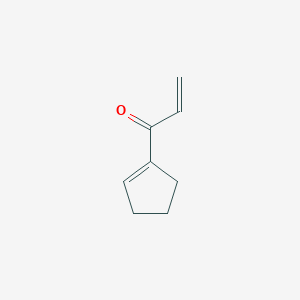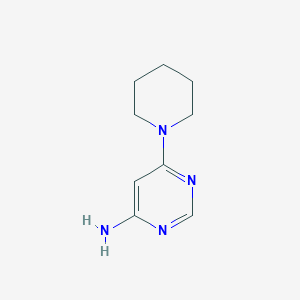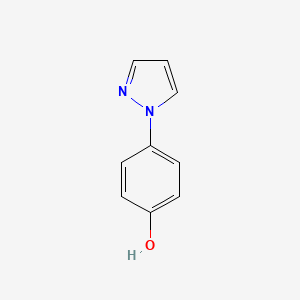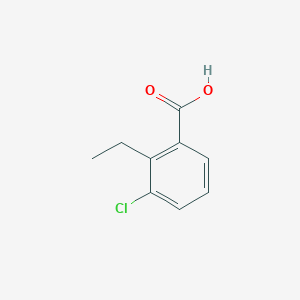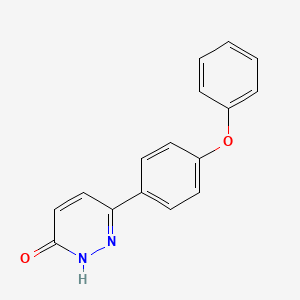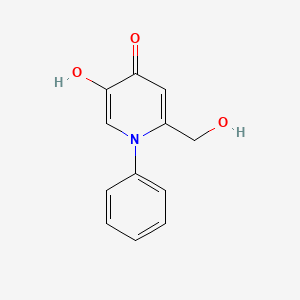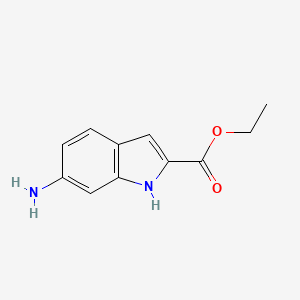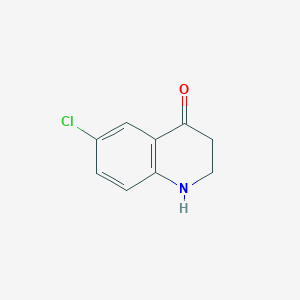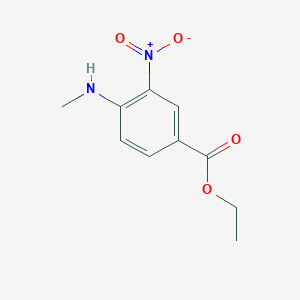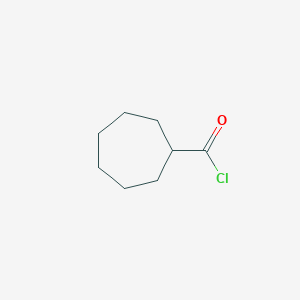
Cycloheptanecarbonyl chloride
概要
説明
Cycloheptanecarbonyl chloride is a chemical compound with the molecular formula C8H13ClO . It has an average mass of 160.641 Da and a monoisotopic mass of 160.065491 Da .
Molecular Structure Analysis
The molecular structure of Cycloheptanecarbonyl chloride consists of a cycloheptane ring attached to a carbonyl chloride group .Physical And Chemical Properties Analysis
Cycloheptanecarbonyl chloride is a liquid at room temperature. The density of the compound is 1.096 g/mL at 25°C .科学的研究の応用
C-H Bond Activation and Oxidation of Cyclohexane
- Application: Cycloheptanecarbonyl chloride is involved in C-H bond activation and oxidation reactions. An example includes the reaction of chromyl chloride with cyclohexane, leading to chlorocyclohexane and cyclohexene. This process demonstrates the role of cycloheptanecarbonyl chloride derivatives in organic synthesis and materials chemistry (Cook & Mayer, 1994).
Catalytic Reduction
- Application: Cycloheptanecarbonyl chloride serves as a substrate in catalytic reduction processes. For instance, its reduction by electrogenerated nickel(I) salen in acetonitrile leads to complex organic compounds, demonstrating its utility in catalysis and organic transformation (Bhattacharya, Samide & Peters, 1998).
Synthesis of Intermediates
- Application: It's used in synthesizing important intermediates like cyclopropane carbonyl chloride. This showcases its significance in the production of various chemical intermediates with applications in pharmaceuticals, agrochemicals, and other industries (Zhang, 2007).
Radical Generation and Cross-Coupling
- Application: Cycloheptanecarbonyl chloride derivatives are instrumental in generating chlorine radicals for C(sp3)-H cross-coupling, a technique useful in complex molecule synthesis and pharmaceutical research (Shields & Doyle, 2016).
Vibrational Spectra and Conformational Behavior
- Application: The study of its vibrational spectra and conformational behavior contributes to understanding molecular dynamics and properties, important in material science and molecular engineering (Katon, Feairheller & Miller, 1968).
Oxidative Chlorination
- Application: Its role in light-induced oxidative chlorination of alkanes, such as cyclohexane, is vital in organic synthesis, highlighting its utility in developing new synthetic methodologies (Zhao & Lu, 2017).
Safety And Hazards
Cycloheptanecarbonyl chloride is classified as dangerous, with hazard statements H302, H335, and H314 indicating that it is harmful if swallowed, may cause respiratory irritation, and causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
将来の方向性
While specific future directions for Cycloheptanecarbonyl chloride are not mentioned in the search results, carbonyl chlorides are important intermediates in organic synthesis, suggesting potential applications in the development of new synthetic methodologies and the synthesis of complex organic molecules .
特性
IUPAC Name |
cycloheptanecarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYPNZYEUZQIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502426 | |
| Record name | Cycloheptanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptanecarbonyl chloride | |
CAS RN |
6557-86-4 | |
| Record name | Cycloheptanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



